molecular formula C16H20N2O2 B2916817 2-(1H-indol-3-yl)-N,N-diisopropyl-2-oxoacetamide CAS No. 93537-80-5

2-(1H-indol-3-yl)-N,N-diisopropyl-2-oxoacetamide

Cat. No. B2916817
CAS RN: 93537-80-5
M. Wt: 272.348
InChI Key: STYFQZDTVQACEM-UHFFFAOYSA-N
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Description

The compound “2-(1H-indol-3-yl)-N,N-diisopropyl-2-oxoacetamide” is a derivative of indole, which is a heterocyclic compound . Indole derivatives are known to have a wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, indole derivatives are often synthesized through condensation reactions . For example, one study described the synthesis of a related compound through a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be determined through techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectroscopy . These techniques can provide information about the compound’s functional groups and overall structure .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely depend on its functional groups. Indole derivatives are known to participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would likely be determined through a combination of experimental techniques. These might include determining its melting point, solubility in various solvents, and crystalline structure.

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have synthesized a range of indol-3-yl-oxoacetamides, including structures similar to 2-(1H-indol-3-yl)-N,N-diisopropyl-2-oxoacetamide, for evaluation as potent ligands for cannabinoid receptor type 2. Such compounds have shown significant potency and selectivity, indicating potential therapeutic applications in areas related to the modulation of cannabinoid receptors (Moldovan et al., 2017).

Antiproliferative Activity

Unsymmetrical di(1H-indol-3-yl)-N-phenylacetamide derivatives have been developed and tested for their antiproliferative activity against human colorectal carcinoma cell lines. Preliminary biological studies highlighted the potential of these compounds in cancer research, with some exhibiting moderate to significant antiproliferative activity (Li et al., 2016).

Antibacterial and Antifungal Activities

A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Some compounds displayed promising activities against various pathogenic microorganisms, suggesting their potential as antimicrobial agents (Debnath & Ganguly, 2015).

Cytotoxic Activity

Research into 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide derivatives has uncovered significant cytotoxic activity against various cancer cell lines, including MCF7, A549, and HeLa. The study illustrates the potential of these compounds in the development of new anticancer therapies (AkgÜl et al., 2013).

Anti-inflammatory Activity

N-(Pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been synthesized and evaluated as novel antiallergic agents. These compounds have shown potential in inhibiting allergic responses, indicating their applicability in treating allergies (Menciu et al., 1999).

Safety and Hazards

The safety and hazards associated with “2-(1H-indol-3-yl)-N,N-diisopropyl-2-oxoacetamide” would likely be determined through safety data sheets and other safety assessments . These might provide information about potential health hazards, precautions for handling and use, and procedures for safe storage and disposal .

Future Directions

Future research on “2-(1H-indol-3-yl)-N,N-diisopropyl-2-oxoacetamide” might involve further exploration of its biological activities, development of synthesis methods, and investigation of its mechanism of action. This could potentially lead to the development of new therapeutic agents .

properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-10(2)18(11(3)4)16(20)15(19)13-9-17-14-8-6-5-7-12(13)14/h5-11,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYFQZDTVQACEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401345948
Record name 2-(1H-Indol-3-yl)-2-oxo-N,N-di(propan-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93537-80-5
Record name 2-(1H-Indol-3-yl)-2-oxo-N,N-di(propan-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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